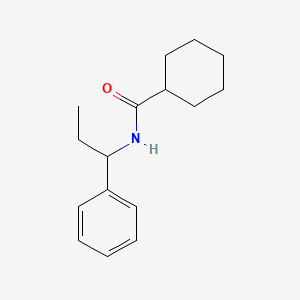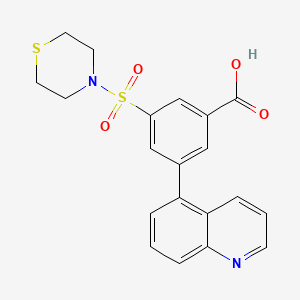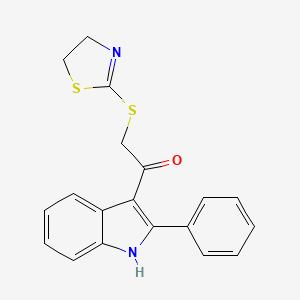![molecular formula C20H18N2O3 B5501604 N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE](/img/structure/B5501604.png)
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE is a complex organic compound that features a furan ring, a benzamide group, and a methylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE typically involves the reaction of furan-2-carbaldehyde with 2-(4-methylbenzamido)benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced benzamide derivatives, and substituted benzamide compounds.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzamide group are key structural features that enable the compound to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(FURAN-2-YL)METHYL]-2-(4-METHYLBENZAMIDO)BENZAMIDE include:
- N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
- N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE
- 2,4-DICHLORO-N-FURAN-2-YLMETHYL-BENZAMIDE
Uniqueness
This compound is unique due to its specific combination of a furan ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-8-10-15(11-9-14)19(23)22-18-7-3-2-6-17(18)20(24)21-13-16-5-4-12-25-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRYLRVUBVYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
![(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
![4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one](/img/structure/B5501597.png)
